1,1'-(((Sulfonylbis(4,1-phenylene))bis(oxy))bis(4,1-phenylene))bis(1H-pyrrole-2,5-dione)
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Overview
Description
1,1’-(((Sulfonylbis(4,1-phenylene))bis(oxy))bis(4,1-phenylene))bis(1H-pyrrole-2,5-dione) is a complex organic compound with the molecular formula C32H20N2O8S and a molecular weight of 592.57 . This compound is known for its unique structure, which includes a sulfonyl group and multiple aromatic rings, making it a valuable building block in various chemical syntheses and applications.
Preparation Methods
The synthesis of 1,1’-(((Sulfonylbis(4,1-phenylene))bis(oxy))bis(4,1-phenylene))bis(1H-pyrrole-2,5-dione) typically involves organic synthesis techniques. One common method includes the reaction of 4,4’-sulfonyldianiline with chlorosulfonic acid to form sulfonylbis(1,4-phenylene)bis(sulfamic acid), which is then further reacted to produce the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,1’-(((Sulfonylbis(4,1-phenylene))bis(oxy))bis(4,1-phenylene))bis(1H-pyrrole-2,5-dione) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to sulfide or other lower oxidation states.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and resins
Mechanism of Action
The mechanism of action of 1,1’-(((Sulfonylbis(4,1-phenylene))bis(oxy))bis(4,1-phenylene))bis(1H-pyrrole-2,5-dione) involves its interaction with specific molecular targets and pathways. The sulfonyl group and aromatic rings allow it to form stable complexes with various substrates, influencing their chemical and physical properties. These interactions can lead to changes in reactivity, stability, and functionality of the target molecules .
Comparison with Similar Compounds
Similar compounds to 1,1’-(((Sulfonylbis(4,1-phenylene))bis(oxy))bis(4,1-phenylene))bis(1H-pyrrole-2,5-dione) include:
1,1’-((Methylenedi-4,1-phenylene)bis(oxy))bis(4,1-phenylene))bis(1H-pyrrole-2,5-dione): This compound has a similar structure but with a methylene group instead of a sulfonyl group, leading to different reactivity and applications.
1,1’-((Sulfonylbis(4,1-phenylene))bis(oxy))bis(4,1-phenylene))bis(2-phenylethanedione):
The uniqueness of 1,1’-(((Sulfonylbis(4,1-phenylene))bis(oxy))bis(4,1-phenylene))bis(1H-pyrrole-2,5-dione) lies in its specific combination of functional groups, providing a balance of stability and reactivity that is valuable in various chemical and industrial applications.
Properties
IUPAC Name |
1-[4-[4-[4-[4-(2,5-dioxopyrrol-1-yl)phenoxy]phenyl]sulfonylphenoxy]phenyl]pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20N2O8S/c35-29-17-18-30(36)33(29)21-1-5-23(6-2-21)41-25-9-13-27(14-10-25)43(39,40)28-15-11-26(12-16-28)42-24-7-3-22(4-8-24)34-31(37)19-20-32(34)38/h1-20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMJISMIDHAPSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=CC2=O)OC3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)N6C(=O)C=CC6=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20N2O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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